molecular formula C7H10N2O3 B7880223 N-(5-methylisoxazol-3-yl)-beta-alanine

N-(5-methylisoxazol-3-yl)-beta-alanine

Cat. No.: B7880223
M. Wt: 170.17 g/mol
InChI Key: VPMJFWXUDGTVII-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-beta-alanine is a chemical compound that belongs to the class of beta-alanine derivatives It features a beta-alanine moiety attached to a 5-methylisoxazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with beta-alanine and 5-methylisoxazole as starting materials.

  • Reaction Conditions: The reaction involves the formation of an amide bond between beta-alanine and 5-methylisoxazole. This can be achieved using coupling agents such as carbodiimides (e.g., DCC, EDC) in the presence of a catalyst.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities of the compound. This involves optimizing reaction conditions to ensure high yield and purity.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at various positions on the isoxazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield this compound oxo derivatives.

  • Reduction Products: Reduction can produce this compound in its reduced form.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: N-(5-methylisoxazol-3-yl)-beta-alanine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-methylisoxazol-3-yl)-beta-alanine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(5-methylisoxazol-3-yl)acetamide: This compound is structurally similar but features an acetamide group instead of beta-alanine.

  • N-(5-methylisoxazol-3-yl)malonamide: Another related compound with a malonamide group.

Uniqueness: N-(5-methylisoxazol-3-yl)-beta-alanine is unique due to its specific structural features and potential applications in various fields. Its beta-alanine moiety provides distinct chemical properties compared to other isoxazole derivatives.

Properties

IUPAC Name

3-[(5-methyl-1,2-oxazol-3-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5-4-6(9-12-5)8-3-2-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJFWXUDGTVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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